molecular formula C10H11NO3 B115027 Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-01-6

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B115027
M. Wt: 193.2 g/mol
InChI Key: QHAIQLAFSPRIGM-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 3,4-dihydro-2H-benzo [b] [1,4]oxazine-7-carboxylate” and "3,4-DIHYDRO-2H-BENZO [1,4]OXAZINE-7-CARBOXYLIC ACID METHYL ESTER" .


Molecular Structure Analysis

The molecular weight of “Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is 193.20 g/mol . The InChI representation of the molecule is InChI=1S/C10H11NO3/c1-13-10 (12)7-2-3-8-9 (6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 . The canonical SMILES representation is COC (=O)C1=CC2=C (C=C1)NCCO2 .


Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” has a molecular weight of 193.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . It also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol .

Scientific Research Applications

Peptidomimetic Building Blocks

Methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives are used as peptidomimetic building blocks in chemical synthesis. They are valuable for the creation of enantiomerically and diastereomerically pure carboxamides, which play a significant role in developing peptide-like structures (Hrast, Mrcina, & Kikelj, 1999).

Stereoselective Synthesis

These compounds are central to stereoselective synthesis processes, which are crucial in the pharmaceutical industry for creating specific enantiomers of drug molecules. The ability to control the stereochemistry of these benzoxazine derivatives has significant implications for developing new pharmaceutical compounds (Breznik, Mrcina, & Kikelj, 1998).

New Synthesis Methods

Innovative methods have been developed to synthesize various 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility and utility of these compounds in creating diverse molecular structures. This includes derivatives of methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (詹淑婷, 2012).

Lipase-Catalyzed Resolution

Methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives are also used in lipase-catalyzed resolution studies. Such studies are important for understanding how enzymes can be used to create enantiomerically pure compounds, a process critical in drug synthesis (Prasad et al., 2006).

Antimicrobial and Antioxidant Research

Some derivatives of this compound have been studied for their antimicrobial and antioxidant properties, showing the potential of these molecules in medicinal chemistry (Sonia et al., 2013).

Selective Alkylation

Selective N-alkylation studies of these compounds are important in organic synthesis, illustrating their versatility in creating a range of chemically altered derivatives (Rutar & Kikelj, 1998).

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIQLAFSPRIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596907
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

CAS RN

142166-01-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com

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